molecular formula C25H20Cl2N2O3 B5880880 2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B5880880
M. Wt: 467.3 g/mol
InChI Key: OWAYPNQIKOPQFI-IPBVOBEMSA-N
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Description

2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a hexahydro-4,6-ethenocyclopropa[f]isoindole core. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorobenzyl ether: This step involves the reaction of 3-chlorobenzyl alcohol with a suitable chlorinating agent to form the chlorobenzyl chloride, followed by reaction with 5-chloro-2-hydroxybenzaldehyde to form the ether linkage.

    Cyclopropanation: The formation of the hexahydro-4,6-ethenocyclopropa[f]isoindole core is achieved through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Condensation: The final step involves the condensation of the chlorobenzyl ether with the cyclopropane derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving chlorobenzyl groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. The compound is believed to interact with enzymes or receptors that recognize the chlorobenzyl group, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
  • 2-{[(E)-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Uniqueness

The uniqueness of 2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione lies in its specific substitution pattern and the presence of the hexahydro-4,6-ethenocyclopropa[f]isoindole core

Properties

IUPAC Name

4-[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O3/c26-15-3-1-2-13(8-15)12-32-21-7-4-16(27)9-14(21)11-28-29-24(30)22-17-5-6-18(20-10-19(17)20)23(22)25(29)31/h1-9,11,17-20,22-23H,10,12H2/b28-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYPNQIKOPQFI-IPBVOBEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=C(C=CC(=C5)Cl)OCC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=C(C=CC(=C5)Cl)OCC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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